molecular formula C7H4I2N2O B3295243 3,6-Diiodo-4-hydroxyindazole CAS No. 887570-44-7

3,6-Diiodo-4-hydroxyindazole

Cat. No.: B3295243
CAS No.: 887570-44-7
M. Wt: 385.93 g/mol
InChI Key: SEOXEEMCIJRRHU-UHFFFAOYSA-N
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Description

3,6-Diiodo-4-hydroxyindazole is a halogenated indazole derivative characterized by iodine substitutions at the 3- and 6-positions and a hydroxyl group at the 4-position. This compound has garnered attention in medicinal chemistry and radiopharmaceutical research due to its unique structural and functional properties.

Key properties include:

  • Molecular Weight: 401.93 g/mol (calculated based on iodine substitution).
  • Stability: Demonstrates stability under inert conditions but is susceptible to deiodination in polar protic solvents .

Properties

IUPAC Name

3,6-diiodo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXEEMCIJRRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-4-hydroxyindazole typically involves the iodination of 4-hydroxyindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions need to be carefully controlled to ensure selective iodination at the 3 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diiodo-4-hydroxyindazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products:

  • Substituted indazoles with various functional groups replacing the iodine atoms.
  • Oxidized products with carbonyl groups.
  • Reduced products with hydrogen atoms replacing the iodine or hydroxyl groups.

Scientific Research Applications

3,6-Diiodo-4-hydroxyindazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,6-Diiodo-4-hydroxyindazole depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation, but the compound’s ability to modulate biological activity makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Potency and Selectivity in Kinase Inhibition

3,6-Diiodo-4-hydroxyindazole exhibits higher inhibitory activity against tyrosine kinases compared to non-iodinated or mono-iodinated analogs. For example:

Compound Target Kinase IC₅₀ (nM) Selectivity (vs. Off-Targets)
This compound Src Kinase 12 ± 2 >50-fold selectivity
4-Hydroxyindazole Src Kinase 220 ± 30 5-fold selectivity
6-Iodo-4-hydroxyindazole Src Kinase 45 ± 5 10-fold selectivity

The dual iodine substitutions enhance hydrophobic interactions with kinase ATP-binding pockets, contributing to its superior potency . However, 3,5-diiodo-4-hydroxyindazole demonstrates lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 3,6-diiodo’s t₁/₂ = 28 min) but comparable kinase selectivity .

Cytotoxicity and Metabolic Stability

While this compound shows moderate cytotoxicity (IC₅₀ = 8 µM in HeLa cells), it outperforms 4-hydroxyindazole (IC₅₀ = 45 µM) and 6-iodo-4-hydroxyindazole (IC₅₀ = 22 µM) in cancer cell lines . However, its metabolic stability in human liver microsomes remains inferior to 3,5-diiodo-4-hydroxyindazole (t₁/₂ = 28 min vs. 35 min), likely due to steric effects influencing cytochrome P450 interactions .

Critical Research Findings and Limitations

  • Advantages : Dual iodine substitution enhances target engagement and imaging utility but complicates formulation due to poor aqueous solubility .
  • Limitations: Metabolic instability compared to 3,5-diiodo analogs and higher cytotoxicity than non-iodinated indazoles restrict its therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diiodo-4-hydroxyindazole
Reactant of Route 2
3,6-Diiodo-4-hydroxyindazole

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